(3-(Piperazin-1-ylsulfonyl)phenyl)boronic acid
Overview
Description
(3-(Piperazin-1-ylsulfonyl)phenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a piperazinylsulfonyl group
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, (3-(Piperazin-1-ylsulfonyl)phenyl)boronic acid would interact with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound may participate, is a key biochemical pathway. This reaction allows for the formation of carbon–carbon bonds, which are fundamental in organic synthesis .
Result of Action
The result of the action of this compound in a Suzuki–Miyaura cross-coupling reaction would be the formation of a new carbon–carbon bond . This is a crucial process in the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the reaction environment can significantly impact the effectiveness of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Piperazin-1-ylsulfonyl)phenyl)boronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Intermediate: This can be achieved through the reaction of phenylboronic acid with appropriate reagents to introduce the piperazinylsulfonyl group.
Introduction of the Piperazinylsulfonyl Group: This step involves the reaction of the phenylboronic acid intermediate with piperazine and sulfonyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(3-(Piperazin-1-ylsulfonyl)phenyl)boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Substitution: The piperazinylsulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation reactions.
Substituted Derivatives: Produced via nucleophilic substitution.
Scientific Research Applications
(3-(Piperazin-1-ylsulfonyl)phenyl)boronic acid has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors and receptor modulators.
Materials Science: Employed in the design of functional materials, including sensors and catalysts.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the piperazinylsulfonyl group and has different reactivity and applications.
(4-(Piperazin-1-ylsulfonyl)phenyl)boronic Acid: Similar structure but with the piperazinylsulfonyl group in a different position, leading to different chemical properties and applications.
Uniqueness
(3-(Piperazin-1-ylsulfonyl)phenyl)boronic acid is unique due to the specific positioning of the piperazinylsulfonyl group, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
(3-piperazin-1-ylsulfonylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O4S/c14-11(15)9-2-1-3-10(8-9)18(16,17)13-6-4-12-5-7-13/h1-3,8,12,14-15H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJWYWVWWVRJAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)N2CCNCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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